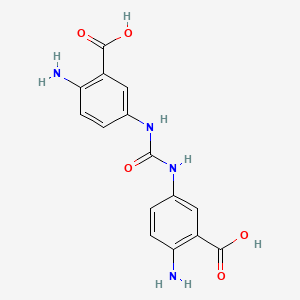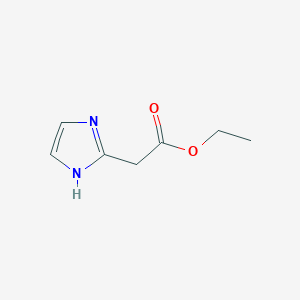![molecular formula C9H9N3O B1612272 [3-(1H-1,2,4-triazol-1-yl)phényl]méthanol CAS No. 868755-55-9](/img/structure/B1612272.png)
[3-(1H-1,2,4-triazol-1-yl)phényl]méthanol
Vue d'ensemble
Description
“[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C9H9N3O . It is a type of triazole, which is a class of heterocyclic compounds that contain three nitrogen atoms in their ring structure . Triazoles are known for their wide range of biological activities, including antiviral and anti-infective properties .
Synthesis Analysis
The synthesis of triazole derivatives, including “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol”, often involves the reaction of an aromatic compound with a triazole ring . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol” includes a phenyl group attached to a triazole ring via a methanol group . The 1H-NMR spectrum of similar compounds shows two singlet peaks at around 8.12–8.33 and 7.77–7.91 ppm, which are assigned to the 1,2,4-triazole ring .
Chemical Reactions Analysis
Triazole compounds, including “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol”, can undergo various chemical reactions due to the presence of the triazole ring. These reactions can lead to the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol” can be inferred from its molecular structure. For instance, its molecular weight is 175.19 g/mol . The IR absorption spectra of similar compounds show the presence of two signals for C=O groups at around 1650–1712 cm−1 .
Applications De Recherche Scientifique
Médecine et pharmacologie
Le « [3-(1H-1,2,4-triazol-1-yl)phényl]méthanol » et ses dérivés ont été trouvés pour présenter une large gamme d’activités biologiques. Ils ont été utilisés dans le développement de divers médicaments en raison de leurs propriétés antibactériennes , anticancéreuses , antivirales , et anti-inflammatoires . Par exemple, les dérivés du 1,2,3-triazole ont été utilisés dans la synthèse du médicament anticonvulsif Rufinamide, de l’antibiotique céphalosporine à large spectre céfatrizine, du médicament anticancéreux carboxyamidotriazole, et de l’antibiotique β-lactame tazobactam .
Chimie
Dans le domaine de la chimie, le « this compound » est utilisé dans la synthèse de divers composés. Les 1,2,3-triazoles sont des échafaudages renommés qui sont faciles à conjuguer avec des groupes hétérocycliques supplémentaires . Ils ont trouvé de larges applications en synthèse organique .
Science des matériaux
Le « this compound » et ses dérivés ont trouvé des applications en science des matériaux. Ils ont été utilisés dans le développement de colorants, de photostabilisateurs et d’inhibiteurs de corrosion .
Science de l’environnement
En science de l’environnement, les dérivés du 1,2,3-triazole ont été utilisés comme régulateurs de croissance des plantes . Ils ont également été utilisés dans le développement de produits agrochimiques .
Production d’énergie
Le « this compound » et ses dérivés ont été utilisés dans le domaine de la production d’énergie. Par exemple, ils ont été utilisés dans le développement de propergols .
Agriculture
En agriculture, le « this compound » et ses dérivés ont été utilisés comme insecticides et fongicides . Ils ont également été utilisés dans le développement de régulateurs de croissance des plantes .
Mécanisme D'action
Safety and Hazards
As with any chemical compound, the safety and hazards of “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol” would depend on factors such as its concentration, the route of exposure, and individual susceptibility. Triazoles are generally considered to have high specificity and efficacy, but resistance can be an issue .
Orientations Futures
The future research directions for “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, they could be investigated for their potential as antiviral and anti-infective drugs .
Propriétés
IUPAC Name |
[3-(1,2,4-triazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-5-8-2-1-3-9(4-8)12-7-10-6-11-12/h1-4,6-7,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSZGGXHHOYFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607932 | |
| Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868755-55-9 | |
| Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



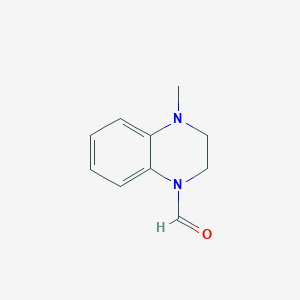

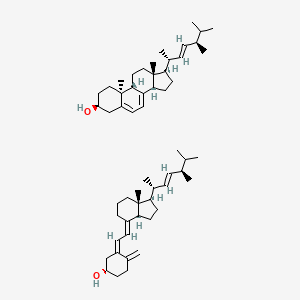
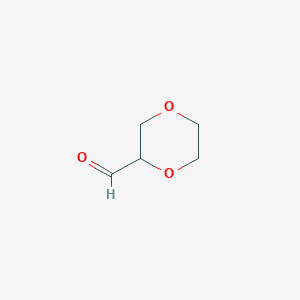
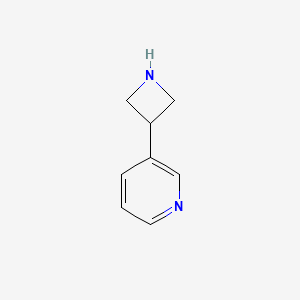
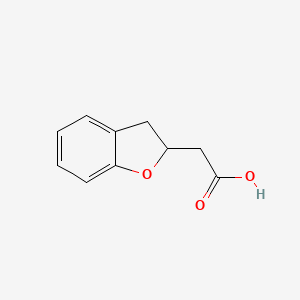

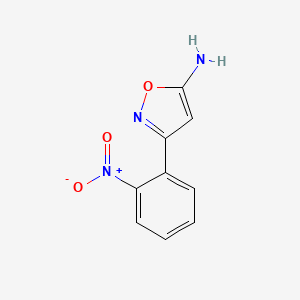

![2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid](/img/structure/B1612208.png)

